Benzyl 3-sulfamoylazetidine-1-carboxylate
Overview
Description
Benzyl 3-sulfamoylazetidine-1-carboxylate is a synthetic organic compound with the molecular formula C({11})H({14})N({2})O({4})S It features a benzyl group attached to a 3-sulfamoylazetidine-1-carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 3-sulfamoylazetidine-1-carboxylate typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidinones.
Introduction of Sulfamoyl Group: The sulfamoyl group is introduced via sulfonation reactions, often using reagents like sulfamoyl chloride or sulfamic acid.
Benzylation: The final step involves the benzylation of the azetidine ring, which can be achieved using benzyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group or other substituents can be replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Amino derivatives.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
Benzyl 3-sulfamoylazetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including natural products and polymers.
Biological Studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Industrial Applications: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzyl 3-sulfamoylazetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The sulfamoyl group can form hydrogen bonds and electrostatic interactions, while the azetidine ring provides structural rigidity and specificity.
Comparison with Similar Compounds
Benzyl 3-aminomethylazetidine-1-carboxylate: Similar structure but with an aminomethyl group instead of a sulfamoyl group.
Benzyl 3-hydroxyazetidine-1-carboxylate: Contains a hydroxy group, offering different reactivity and biological properties.
Benzyl 3-methylazetidine-1-carboxylate: Features a methyl group, affecting its steric and electronic properties.
Uniqueness: Benzyl 3-sulfamoylazetidine-1-carboxylate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials.
Properties
IUPAC Name |
benzyl 3-sulfamoylazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c12-18(15,16)10-6-13(7-10)11(14)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,12,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBCPFPNESHHLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375474-09-1 | |
Record name | benzyl 3-sulfamoylazetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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